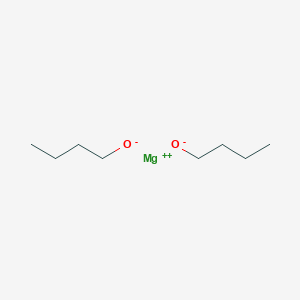
Magnesium dibutanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium dibutanolate is a useful research compound. Its molecular formula is C8H18MgO2 and its molecular weight is 170.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key considerations in designing experiments to synthesize magnesium dibutanolate with high purity?
- Methodological Answer : Synthesis should focus on controlling stoichiometric ratios (e.g., magnesium-to-alcohol molar ratios) and reaction conditions (temperature, solvent polarity). For example, anhydrous conditions and inert atmospheres minimize hydrolysis . Characterization via NMR, FT-IR, and elemental analysis is critical to confirm structural integrity .
Q. How should raw data from this compound reactivity studies be organized to ensure reproducibility?
- Methodological Answer : Raw data (e.g., reaction yields, spectroscopic peaks) should be tabulated in appendices with clear annotations (e.g., instrument parameters, calibration standards). Processed data (e.g., kinetic curves, statistical significance) must align with the research question and be presented in the main text using tables/figures .
Q. What analytical techniques are most reliable for characterizing this compound’s coordination geometry?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural data. Complementary techniques like UV-Vis spectroscopy and mass spectrometry help validate electronic properties and molecular weight. Cross-referencing with computational models (DFT) enhances accuracy .
Advanced Research Questions
Q. How can researchers reconcile contradictory data regarding this compound’s catalytic efficiency in cross-coupling reactions?
- Methodological Answer : Systematic error analysis (e.g., standard deviations, t-tests) should identify variability sources (e.g., trace moisture, ligand decomposition). Comparative studies under controlled conditions (e.g., glovebox vs. ambient air) isolate environmental factors . Meta-analyses of published datasets may reveal overlooked variables (e.g., solvent purity grades) .
Q. What strategies optimize this compound’s stability in protic solvents for extended reaction cycles?
- Methodological Answer : Ligand modification (e.g., bulky substituents on the alkoxide) or encapsulation in micellar systems can reduce solvolysis. Kinetic studies (e.g., Arrhenius plots) quantify degradation rates, while in-situ NMR monitors real-time stability .
Q. How should researchers address discrepancies between theoretical and experimental binding energies in this compound adducts?
- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) to align with experimental conditions. Validate with multiple spectroscopy methods (e.g., EXAFS for local structure) and benchmark against analogous magnesium complexes .
Q. What protocols ensure rigorous quality control for this compound in multi-step synthetic pathways?
- Methodological Answer : Implement intermediate purity checks (HPLC, TLC) and track batch-to-batch variability using control charts. Document all deviations (e.g., temperature fluctuations) in supplementary materials to enable traceability .
Q. Data Analysis and Interpretation
Q. How can multivariate analysis resolve competing hypotheses about this compound’s role in reaction mechanisms?
- Methodological Answer : Principal Component Analysis (PCA) or multivariate regression identifies dominant variables (e.g., solvent polarity, counterion effects). Isotopic labeling (e.g., ²⁵Mg) combined with kinetic isotope effects (KIE) clarifies mechanistic pathways .
Q. What statistical frameworks are appropriate for assessing reproducibility in this compound-based catalysis studies?
- Methodological Answer : Use inter-laboratory reproducibility metrics (e.g., Cohen’s kappa for categorical data) or Bland-Altman plots for continuous measurements. Report confidence intervals and effect sizes to contextualize significance .
Q. How should researchers document unresolved questions in this compound studies for future investigations?
- Methodological Answer : Clearly delineate limitations (e.g., incomplete mechanistic data, side reactions) in the conclusion. Propose testable hypotheses (e.g., "Does steric hindrance outweigh electronic effects in ligand design?") and prioritize them based on feasibility and impact .
Q. Tables for Reference
| Parameter | Typical Range | Key Challenges | Citations |
|---|---|---|---|
| Reaction Temperature | -78°C to 100°C | Thermal degradation of alkoxide ligands | |
| Solvent Polarity (ET₃₀) | 0.1–0.4 | Solvolysis in protic media | |
| Magnesium Purity | ≥99.9% (anhydrous) | Trace moisture affecting reactivity |
Properties
CAS No. |
15921-15-0 |
|---|---|
Molecular Formula |
C8H18MgO2 |
Molecular Weight |
170.53 g/mol |
IUPAC Name |
magnesium;butan-1-olate |
InChI |
InChI=1S/2C4H9O.Mg/c2*1-2-3-4-5;/h2*2-4H2,1H3;/q2*-1;+2 |
InChI Key |
HFTSQAKJLBPKBD-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].[Mg+2] |
Canonical SMILES |
CCCC[O-].CCCC[O-].[Mg+2] |
Key on ui other cas no. |
15921-15-0 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















